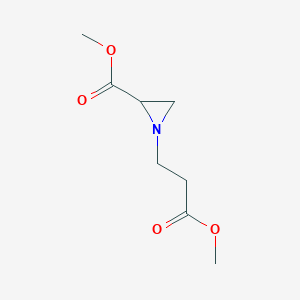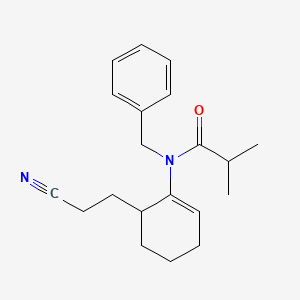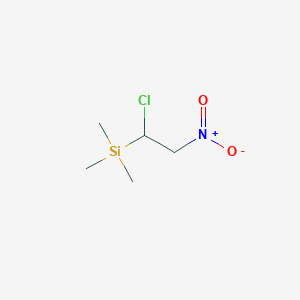
(1-Chloro-2-nitroethyl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloro-2-nitroethyl)(trimethyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a trimethylsilyl group, a chloro group, and a nitroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2-nitroethyl)(trimethyl)silane typically involves the reaction of trimethylsilyl chloride with a suitable nitroalkane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis and reduce the production costs.
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloro-2-nitroethyl)(trimethyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new functionalized derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions to form nitroso or nitro derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted silanes, amines, and nitroso compounds, which can be further utilized in different chemical processes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Chloro-2-nitroethyl)(trimethyl)silane is used as a building block for the synthesis of more complex organosilicon compounds
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. The nitro and amino functionalities can be exploited for the design of bioactive molecules with antimicrobial, anticancer, or anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including adhesives, coatings, and sealants. Its unique reactivity allows for the creation of materials with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of (1-Chloro-2-nitroethyl)(trimethyl)silane involves the interaction of its functional groups with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or oxidation processes. These reactions can lead to the formation of reactive intermediates that interact with biological molecules or industrial substrates, resulting in the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: Similar in structure but lacks the nitroethyl group, making it less versatile in certain chemical reactions.
(Chloromethyl)trimethylsilane: Contains a chloromethyl group instead of a nitroethyl group, leading to different reactivity and applications.
Triethylsilane: Lacks the chloro and nitro functionalities, primarily used as a reducing agent in organic synthesis.
Uniqueness
(1-Chloro-2-nitroethyl)(trimethyl)silane is unique due to the presence of both chloro and nitroethyl groups, which confer distinct reactivity and versatility. This combination allows for a wide range of chemical transformations and applications that are not possible with simpler silanes.
Propiedades
Número CAS |
86955-99-9 |
|---|---|
Fórmula molecular |
C5H12ClNO2Si |
Peso molecular |
181.69 g/mol |
Nombre IUPAC |
(1-chloro-2-nitroethyl)-trimethylsilane |
InChI |
InChI=1S/C5H12ClNO2Si/c1-10(2,3)5(6)4-7(8)9/h5H,4H2,1-3H3 |
Clave InChI |
YNBOQSNWYOQQHL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(C[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


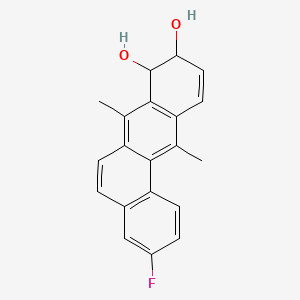
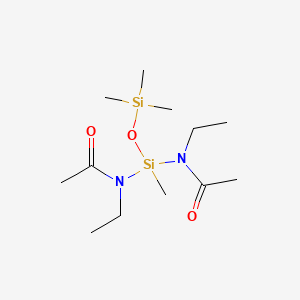
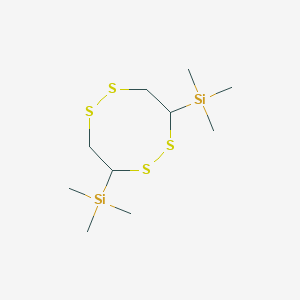
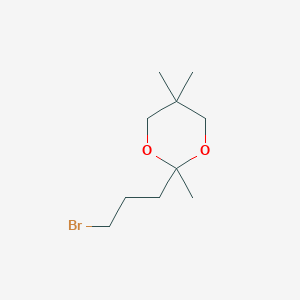
![1-[(Pentylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14404157.png)

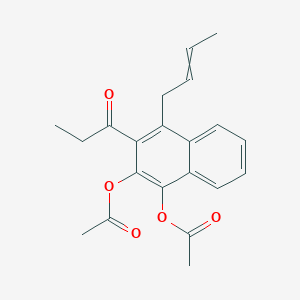
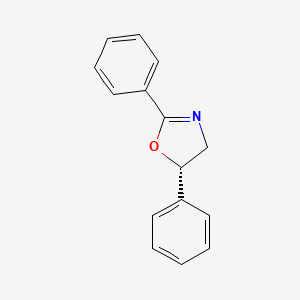
![1-{2-[(Dimethylamino)methyl]-4,5-dimethoxyphenyl}-2-phenylethan-1-one](/img/structure/B14404178.png)


